N-tert-butyl-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide
Overview
Description
N-tert-butyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is a chemical compound that features a tert-butyl group and a fluorophenyl group linked through an oxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide typically involves the reaction of tert-butylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with oxalic acid or its derivatives to yield the final oxamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Formation of oxamide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxamide derivatives with hydrogenated functional groups.
Substitution: Formation of substituted oxamide derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-tert-butyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N’-[(E)-(3-fluorophenyl)methylideneamino]oxamide
- N-tert-butyl-N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]oxamide
- 4-tert-butyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide
Uniqueness
N-tert-butyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-tert-butyl-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-13(2,3)16-11(18)12(19)17-15-8-9-4-6-10(14)7-5-9/h4-8H,1-3H3,(H,16,18)(H,17,19)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEODEXSERAXGRL-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN=CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C(=O)N/N=C/C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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